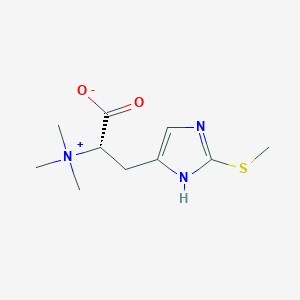

S-methyl-L-ergothioneine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-methyl-L-ergothioneine is an amino acid betaine that is ergothioneine in which the hydrogen attached to the sulfur is replaced by a methyl group. It has been isolated from the deepwater (500-1,600 m) marine sponge Macandrewia azorica. It has a role as a marine metabolite and an animal metabolite. It is an amino-acid betaine, a member of imidazoles and a methyl sulfide. It derives from an ergothioneine.

Applications De Recherche Scientifique

Alzheimer’s Disease Research

- S-methyl-L-ergothioneine (ERGO) is utilized as a potent antioxidant in the study of Alzheimer's disease. Researchers have developed an efficient synthesis of ERGO PET radioligands to study its biodistribution and detect oxidative stress in vivo, particularly in Alzheimer’s disease contexts. This approach aims to facilitate the understanding of ERGO's role in oxidative stress and its potential therapeutic applications in neurodegenerative diseases (Behof et al., 2022).

Microbial and Fungal Biosynthesis Studies

- In microbiology, the biosynthesis of ERGO is a subject of interest, particularly in mycobacteria and fungi. Research has identified and reconstituted the ergothioneine biosynthetic gene cluster in mycobacteria, which involves a methyltransferase that transfers three methyl groups to histidine and an iron(II)-dependent enzyme for oxidative sulfurization of trimethylhistidine. This understanding aids in deciphering the role of ERGO in microbial physiology and its broader implications in human health (Seebeck, 2010).

Nutraceutical Production and Supplementation

- ERGO is being explored for its potential as a nutraceutical due to its antioxidant properties. Studies have focused on the biosynthesis of ERGO in engineered yeast strains like Saccharomyces cerevisiae, which could provide a sustainable and safe means of producing ERGO for dietary supplements. This research is particularly relevant given the compound's potential health benefits and its role in protecting cells from oxidative damage (van der Hoek et al., 2019).

Antioxidant Research

- The antioxidant properties of ERGO are a key area of research. It is being studied for its ability to protect tissues from damage by reactive oxygen species. Investigations into its distribution in the body and its effects on biomarkers of oxidative damage and inflammation are crucial for understanding how ERGO can be used therapeutically to mitigate oxidative stress-related conditions (Cheah et al., 2017).

Ergothioneine in Relation to Frailty and Cognitive Impairment

- Research has also explored the relationship between ERGO levels and cognitive decline, especially in the context of aging and diseases like Alzheimer’s. The correlation between declining ERGO levels and deteriorating cognitive ability offers insights into potential therapeutic interventions targeting ERGO to mitigate cognitive decline (Kondoh et al., 2022).

Copper-Induced Oxidative Damage

- ERGO has been shown to prevent copper-induced oxidative damage to DNA and protein by forming a redox-inactive ergothioneine-copper complex. This suggests its role in mitigating oxidative stress caused by metal ions, which has significant implications for the study of diseases linked to metal ion imbalance and oxidative stress (Zhu et al., 2011).

Propriétés

Nom du produit |

S-methyl-L-ergothioneine |

|---|---|

Formule moléculaire |

C10H17N3O2S |

Poids moléculaire |

243.33 g/mol |

Nom IUPAC |

(2S)-3-(2-methylsulfanyl-1H-imidazol-5-yl)-2-(trimethylazaniumyl)propanoate |

InChI |

InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15)/t8-/m0/s1 |

Clé InChI |

GVQNHIYBRMFCMS-QMMMGPOBSA-N |

SMILES isomérique |

C[N+](C)(C)[C@@H](CC1=CN=C(N1)SC)C(=O)[O-] |

SMILES canonique |

C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

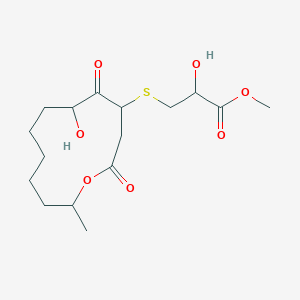

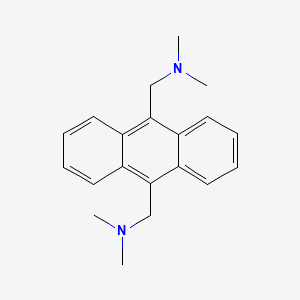

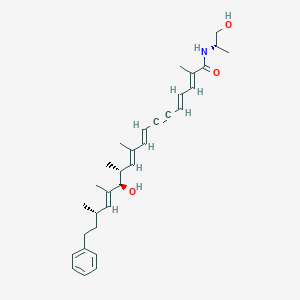

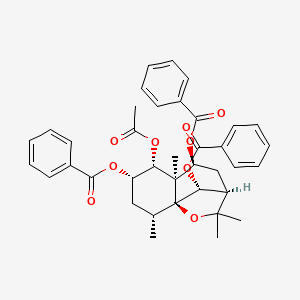

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)

![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)

![1-Octyl-4-[6-(1-octylpyridin-1-ium-4-yl)sulfanylhexylsulfanyl]pyridin-1-ium](/img/structure/B1246149.png)